N,N-dimethyloctadecan-1-amine;hexadecanoic acid
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Overview
Description
N,N-dimethyloctadecan-1-amine;hexadecanoic acid: is a compound with the molecular formula C36H75NO2 and a molecular weight of 553.986 g/mol . This compound is a combination of N,N-dimethyloctadecan-1-amine and hexadecanoic acid, forming a complex with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyloctadecan-1-amine typically involves the alkylation of octadecan-1-amine with dimethyl sulfate or methyl iodide under basic conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of N,N-dimethyloctadecan-1-amine involves large-scale alkylation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyloctadecan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N,N-dimethyloctadecan-1-amine N-oxide.
Reduction: Octadecan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-dimethyloctadecan-1-amine is used as a surfactant and emulsifying agent in various chemical formulations . It is also employed in the synthesis of quaternary ammonium compounds and other derivatives .
Biology: In biological research, this compound is used to study membrane interactions and as a model compound for understanding the behavior of long-chain amines in biological systems .
Industry: This compound is used in the production of personal care products, including shampoos and conditioners, due to its surfactant properties . It is also utilized in the manufacture of antistatic agents and fabric softeners .
Mechanism of Action
The mechanism of action of N,N-dimethyloctadecan-1-amine involves its interaction with lipid membranes, where it can disrupt the membrane structure and enhance the permeability of various molecules . This interaction is primarily due to the hydrophobic nature of the long alkyl chain and the polar amine group, which allows the compound to integrate into lipid bilayers and alter their properties .
Comparison with Similar Compounds
N,N-dimethyldecan-1-amine: A shorter chain analogue with similar surfactant properties but lower hydrophobicity.
N,N-dimethyloctadecylamine: Another long-chain amine with similar applications but different physical properties.
Uniqueness: N,N-dimethyloctadecan-1-amine is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity, making it highly effective as a surfactant and emulsifying agent . Its ability to interact with lipid membranes also makes it valuable in biological and medical research .
Properties
CAS No. |
73692-68-9 |
---|---|
Molecular Formula |
C36H75NO2 |
Molecular Weight |
554.0 g/mol |
IUPAC Name |
N,N-dimethyloctadecan-1-amine;hexadecanoic acid |
InChI |
InChI=1S/C20H43N.C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-20H2,1-3H3;2-15H2,1H3,(H,17,18) |
InChI Key |
GIFASMIJBHVQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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